molecular formula C10H11N3S B13601034 2-(1-Methyl-1h-indazol-3-yl)ethanethioamide

2-(1-Methyl-1h-indazol-3-yl)ethanethioamide

Cat. No.: B13601034
M. Wt: 205.28 g/mol
InChI Key: RLSOHOTUBVRNDE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1h-indazol-3-yl)ethanethioamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The reaction conditions often include the use of transition metal catalysts such as copper or silver, which facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-indazol-3-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1h-indazol-3-yl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(1-methylindazol-3-yl)ethanethioamide

InChI

InChI=1S/C10H11N3S/c1-13-9-5-3-2-4-7(9)8(12-13)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)

InChI Key

RLSOHOTUBVRNDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(=S)N

Origin of Product

United States

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